3-benzoyl-7-ethoxy-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-7-ethoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-2-21-14-9-8-13-10-15(18(20)22-16(13)11-14)17(19)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDQHAUIWLIEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Functionalization Strategies of 3 Benzoyl 7 Ethoxy 2h Chromen 2 One Scaffolds
Transformations Involving the Benzoyl Group
The benzoyl group at the C3 position is a key functional handle. Its carbonyl moiety can undergo reactions typical of ketones, offering a gateway to numerous structural modifications.
The 3-benzoyl-7-ethoxy-2H-chromen-2-one scaffold presents multiple sites susceptible to reduction, including the benzoyl ketone, the lactone carbonyl of the coumarin (B35378) ring, and the C3-C4 double bond. Achieving chemoselectivity is crucial for targeted derivatization. General studies on the reduction of benzopyrones show that complex metal hydrides can reduce both the carbon-carbon double bond and the ketone functionality. researchgate.net For instance, the use of sodium borohydride (B1222165) (NaBH₄), often catalyzed by cobalt (II) porphyrins, has been shown to efficiently reduce the C=C bond in chromones to yield chroman-4-ols. researchgate.net
Catalytic hydrogenation offers another route, where the choice of catalyst and conditions dictates the outcome. Hydrogenation over palladium on carbon (Pd/C) can lead to the reduction of the pyrone double bond. researchgate.net Selective reduction of the exocyclic benzoyl ketone while preserving the α,β-unsaturated lactone system is challenging but can be pursued using specific reducing agents that favor ketone reduction over ester or double bond reduction under controlled conditions. The reactivity of the lactone within the coumarin system is generally lower than that of the ketone, providing a basis for this selectivity.
Derivatizations of the Chromen-2-one Core and Peripheral Positions
The coumarin nucleus itself, along with its substituents, provides ample opportunity for further functionalization through various substitution and cyclization reactions.
The aromatic ring of the coumarin core is activated towards electrophilic substitution by the electron-donating 7-ethoxy group. This group directs incoming electrophiles primarily to the ortho (C6 and C8) positions. For example, chlorosulfonation has been successfully applied to a related 3-acetyl-8-methoxycoumarin, indicating that the aromatic ring is susceptible to such reactions. acgpubs.org Similar electrophilic aromatic substitution reactions, like nitration or halogenation, could be expected to proceed at the C6 and C8 positions of the 7-ethoxy scaffold. Studies on variously substituted 3-benzoyl-2H-chromen-2-ones show that modifications at the C6, C7, and C8 positions are common, further supporting the feasibility of these reactions. nih.gov
Nucleophilic substitution reactions are less common on the electron-rich benzene (B151609) ring of the coumarin but can be performed if a suitable leaving group is present.
The 3-benzoylcoumarin (B162544) scaffold is a valuable precursor for synthesizing fused heterocyclic systems. These reactions often involve the carbonyl of the benzoyl group and the C4 position of the pyrone ring. A common strategy involves the reaction of 3-acylcoumarins with binucleophiles to construct new rings. For example, reacting 3-acylcoumarins with hydrazine (B178648) hydrate (B1144303) can lead to the formation of chromeno[4,3-c]pyrazol-4(2H)-one derivatives. mdpi.com This transformation involves the initial attack of hydrazine on the C4 position, followed by cyclization and dehydration.
Similarly, other heterocyclic rings can be fused to the coumarin core. The synthesis of pyrrole-fused coumarins has been achieved through reactions of 3-acylcoumarins with amino compounds. rsc.org These multicomponent reactions or cyclocondensations can generate complex molecular architectures, such as chromeno[3,4-c]pyrrole-3,4-diones, from related coumarin precursors. rsc.org The reactivity of the 3-benzoyl group in conjunction with the adjacent pyrone ring provides a robust platform for generating a wide variety of fused heterocyclic compounds. mdpi.comsemanticscholar.org
Conjugation and Hybrid Compound Formation
Linking the this compound scaffold to other pharmacologically active moieties is a prominent strategy to develop hybrid compounds with potentially enhanced or novel biological activities.
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are a well-known class of bioactive molecules. acs.orgnih.gov The synthesis of coumarin-chalcone hybrids typically involves a Claisen-Schmidt condensation between a 3-acetylcoumarin (B160212) derivative and a substituted aromatic aldehyde. nih.govmdpi.com
For a scaffold related to the title compound, the synthesis would commence with 3-acetyl-7-ethoxy-2H-chromen-2-one. This ketone would react with a substituted benzaldehyde (B42025) in the presence of a base catalyst, such as piperidine (B6355638), to form the α,β-unsaturated ketone linkage characteristic of chalcones. mdpi.com The reaction involves the deprotonation of the acetyl group's methyl to form an enolate, which then attacks the aldehyde carbonyl, followed by dehydration to yield the final hybrid molecule. This method allows for the creation of a diverse library of hybrid compounds by varying the substitution pattern on the aromatic aldehyde. nih.govmdpi.com
| Reagents for Chalcone Hybrid Synthesis | |
| Ketone Precursor | 3-Acetyl-7-ethoxy-2H-chromen-2-one |
| Aldehyde | Substituted Benzaldehyde |
| Catalyst | Piperidine |
| Reaction Type | Claisen-Schmidt Condensation |
Formation of Coumarin-Derived Imine–Metal Complexes
The versatile scaffold of this compound is not only a precursor for various heterocyclic systems but also serves as an excellent foundation for the synthesis of sophisticated coordination complexes. The reactivity of the exocyclic benzoyl group readily allows for condensation reactions with a variety of amine-containing nucleophiles to form Schiff bases, also known as imines. These coumarin-derived imine ligands, possessing multiple coordination sites, are adept at chelating with a range of metal ions, leading to the formation of stable and often biologically active metal complexes.
A closely related analogue, 3-benzoyl-7,8-dimethoxycoumarin, has been successfully utilized in the synthesis of novel coumarin-thiosemicarbazone metal complexes, providing a clear blueprint for the potential of this compound in this area of coordination chemistry. bohrium.com The general synthetic pathway involves a two-step process: the formation of the Schiff base ligand followed by complexation with a suitable metal salt.
Step 1: Synthesis of the Imine Ligand
The initial step is the condensation reaction between the 3-benzoylcoumarin derivative and an amine-containing compound, such as thiosemicarbazide, in a suitable solvent like ethanol (B145695). The reaction is typically catalyzed by a few drops of a strong acid and proceeds under reflux to yield the corresponding imine (a thiosemicarbazone in this case). bohrium.com The imine formation occurs through the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the benzoyl group, followed by dehydration.
Step 2: Synthesis of the Metal Complex
The newly synthesized coumarin-imine ligand is then reacted with a metal salt, such as acetates or chlorides of transition metals like zinc(II), nickel(II), or cobalt(II), in an appropriate solvent. bohrium.comajgreenchem.com The reaction mixture is typically heated under reflux to facilitate the coordination of the metal ion with the ligand. The resulting metal complex precipitates out of the solution and can be isolated by filtration, washed, and dried. The stoichiometry of the ligand to metal in the resulting complexes can vary, often being 2:1 for divalent metal ions, leading to octahedral or square planar geometries. ajgreenchem.com
The coordination of the metal ion typically involves the azomethine nitrogen and the thiolate sulfur of the thiosemicarbazone moiety, and potentially the carbonyl oxygen of the coumarin ring, making the ligand bidentate or tridentate. bohrium.com Spectroscopic analysis, including FT-IR, ¹H-NMR, and mass spectrometry, is crucial for confirming the structure of the resulting complexes and understanding the coordination mode of the ligand.
The following table summarizes the key reactants and products in the formation of coumarin-derived imine-metal complexes, based on the synthesis with the analogous 3-benzoyl-7,8-dimethoxycoumarin. bohrium.com
| Reactant 1 | Reactant 2 | Metal Salt (Example) | Product Type |
| 3-Benzoyl-7,8-dimethoxycoumarin | 4-Phenyl thiosemicarbazide | Zinc(II) Acetate (B1210297) | bis-[3-benzoyl-7,8-dimethoxycoumarin-4-phenylthiosemicarbazonato] Zinc(II) complex |
| 3-Benzoyl-7,8-dimethoxycoumarin | 4-Phenyl thiosemicarbazide | Nickel(II) Acetate | bis-[3-benzoyl-7,8-dimethoxycoumarin-4-phenylthiosemicarbazonato] Nickel(II) complex |
| 3-Benzoyl-7,8-dimethoxycoumarin | 4-Phenyl thiosemicarbazide | Cobalt(II) Acetate | bis-[3-benzoyl-7,8-dimethoxycoumarin-4-phenylthiosemicarbazonato] Cobalt(II) complex |
Table 1: Synthesis of Coumarin-Derived Imine-Metal Complexes from a 3-Benzoylcoumarin Analogue. bohrium.com
Detailed characterization of these complexes has provided significant insights into their structure and properties. For instance, in the FT-IR spectra, a shift in the C=N (azomethine) stretching vibration to a lower frequency upon complexation indicates the coordination of the azomethine nitrogen to the metal ion. bohrium.com Similarly, changes in the C=S stretching vibration suggest the involvement of the sulfur atom in coordination. ¹H-NMR and ¹³C-NMR spectral data further confirm the formation of the complexes, with noticeable shifts in the signals of the protons and carbons near the coordination sites. bohrium.com
The formation of these coumarin-derived imine-metal complexes opens up avenues for the development of new materials with interesting photophysical properties and potential applications in catalysis and medicinal chemistry, leveraging the inherent biological activities often associated with both coumarins and Schiff base metal complexes. mdpi.commedcraveonline.com
Biological Activity Profiling and Pharmacological Potentials of 3 Benzoyl 7 Ethoxy 2h Chromen 2 One and Its Analogues
Antiproliferative and Antitumor Activity Investigations (in vitro and in vivo animal models)
The coumarin (B35378) scaffold is a prominent feature in numerous compounds exhibiting a wide range of biological activities, including antiproliferative and antitumor effects. nih.gov The substitution pattern on the coumarin ring significantly influences these properties.
Cytotoxicity Assays Against Malignant Cell Lines (e.g., HeLa, MCF-7, HCT-116, HEK 293)
The antiproliferative potential of coumarin derivatives has been evaluated against various cancer cell lines. For instance, a novel series of biscoumarin derivatives demonstrated potent antitumor activity. researchgate.net Similarly, certain 3,5,8-trisubstituted coumarins have shown considerable cytotoxic effects against MCF-7 breast cancer cells. nih.gov Specifically, the introduction of a 3-(benzoyl)-amino moiety to an 8-methoxycoumarin (B1348513) scaffold resulted in a compound with an IC₅₀ value of 23.38 μM against MCF-7 cells. nih.gov Further modification with a bromine atom at the 5-position enhanced this activity, yielding an IC₅₀ of 11.36 ± 0.55 μM. nih.gov
In studies involving HCT-116 human colon cancer cells, a derivative, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, was identified as a promising candidate with an IC₅₀ value of 8.47 μM. acs.orgresearchgate.net This compound also exhibited a degree of selectivity, being less toxic to non-tumor somatic cells (HEK 293). acs.orgresearchgate.net Other research has also highlighted the cytotoxic effects of various compounds on HCT-116 and MCF-7 cell lines. nih.govnih.gov The growth of these cell lines, along with HeLa and UM-UC-3, can be monitored through spheroid formation. plos.org
Interactive Table: Cytotoxicity of Coumarin Analogues
| Compound/Analogue | Cell Line | IC₅₀ (µM) | Source |
|---|---|---|---|
| 3-(benzoyl)amino-8-methoxycoumarin | MCF-7 | 23.38 | nih.gov |
| 5-bromo-3-(benzoyl)amino-8-methoxycoumarin | MCF-7 | 11.36 ± 0.55 | nih.gov |
Modulation of Apoptotic Pathways and Caspase Activation
Apoptosis, or programmed cell death, is a critical process in cancer therapy, often mediated by a cascade of enzymes called caspases. plos.org The activation of these caspases, particularly initiator caspases like caspase-9 and executioner caspases like caspase-3, is a hallmark of apoptosis. biotium.comfrontiersin.org The intrinsic pathway of apoptosis involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which triggers the activation of caspase-9. biotium.comnih.gov Activated caspases can then create a feedback loop, further damaging mitochondria and leading to a loss of mitochondrial transmembrane potential (ΔΨm) and the generation of reactive oxygen species (ROS). nih.gov
Flow cytometry is a common technique used to study apoptosis, with assays for Annexin-V, the anti-apoptotic protein Bcl-2, and caspase-3 activity providing insights into the underlying molecular mechanisms. mdpi.com For example, a methanolic extract of Citrullus colocynthis was shown to induce apoptosis in MCF-7 and A549 cancer cell lines by activating caspase-3 and inhibiting Bcl-2. mdpi.com In MCF-7 cells, a standard drug induced caspase-3 positivity in 51.3% of cells, while the extract showed 13.8% positivity. mdpi.com
Inhibition of Nucleic Acid Polymerases
The inhibition of DNA polymerases is a key mechanism for some anticancer agents as it disrupts cell proliferation. nih.gov Due to the structural conservation between DNA polymerases and other DNA-related enzymes, PCR-based assays can be utilized to screen for new antitumor compounds. acs.orgnih.gov
A study involving 35 structurally related coumarin derivatives identified seven compounds that inhibited Taq DNA polymerase with IC₅₀ values below 250 μM. acs.orgnih.gov Among these, 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one and 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) were the most potent, with IC₅₀ values of 20.7 ± 2.10 μM and 48.25 ± 1.20 μM, respectively. acs.orgnih.gov Another derivative, 4-(chloromethyl)-7,8-dihydroxy-2H-chromen-2-one, also showed inhibitory activity against Taq DNA polymerase with an IC₅₀ of 142.0 ± 3.40 μM. acs.org The position of functional groups, such as esters, thioesters, and hydroxyls, on the coumarin core was found to be highly relevant for the inhibitory activity. acs.orgnih.gov
Interactive Table: Inhibition of Taq DNA Polymerase by Coumarin Analogues
| Compound/Analogue | IC₅₀ (µM) | Source |
|---|---|---|
| 4-(chloromethyl)-5,7-dihydroxy-2H-chromen-2-one | 20.7 ± 2.10 | acs.orgnih.gov |
| 4-((acetylthio)methyl)-2-oxo-2H-chromen-7-yl acetate | 48.25 ± 1.20 | acs.orgnih.gov |
Enzyme Inhibition Profiles
The strategic design of enzyme inhibitors is a cornerstone of modern drug discovery. The coumarin scaffold has proven to be a versatile template for developing potent and selective inhibitors for various enzymes.
Inhibition of Dipeptidyl Peptidase III (hDPP III)
Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase that has been implicated in pathophysiological processes such as pain modulation and cancer. researchgate.netnih.gov Consequently, finding new inhibitors for human DPP III (hDPP III) is an active area of research. researchgate.netnih.gov
In a study of forty different coumarin derivatives, twenty-six compounds showed inhibitory activity against hDPP III at a concentration of 10 μM. researchgate.netnih.govnih.gov The most potent inhibitor identified was 3-benzoyl-7-hydroxy-2H-chromen-2-one, which exhibited an IC₅₀ value of 1.10 μM. researchgate.netnih.govnih.govmdpi.com The presence of a hydroxyl group at the C7 position of the coumarin ring was found to be crucial for this high inhibitory potential. researchgate.netnih.gov In contrast, substitution at the C7 position with a benzoyl or methoxy (B1213986) group led to a significant decrease in inhibitory activity. researchgate.netnih.gov An unsubstituted 3-benzoyl-2H-chromen-2-one showed only weak inhibition. researchgate.netnih.gov
Interactive Table: Inhibition of hDPP III by 3-Benzoyl-2H-chromen-2-one Analogues
| Compound | Substitution | % Inhibition at 10 µM | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | 7-OH | 100.0 | 1.10 | researchgate.netnih.govnih.govmdpi.com |
| 3-benzoyl-7-(benzoyloxy)-2H-chromen-2-one | 7-Benzoyl | 22.8 | N/A | researchgate.netnih.gov |
| 3-benzoyl-7-methoxy-2H-chromen-2-one | 7-OCH₃ | 16.5 | N/A | researchgate.netnih.gov |
Monoamine Oxidase (MAO-B) Inhibitory Properties
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. scienceopen.comnih.gov The coumarin scaffold is recognized as a valuable framework for the development of MAO-B inhibitors. scienceopen.com
The nature and position of substituents on the coumarin ring play a significant role in the inhibitory activity and selectivity for MAO-B. scienceopen.com For instance, the introduction of a substituent at the C-3 position of the coumarin scaffold has been shown to inhibit MAO activity. scienceopen.com Furthermore, the type of substituent at the C-7 position can influence the specificity and selectivity of inhibition. scienceopen.com Studies on 3-carboxamido-7-substituted coumarins have provided valuable structure-activity relationship data for the inhibition of both human MAO-A and MAO-B. scienceopen.com The development of reversible MAO-B inhibitors is of particular interest to avoid some of the side effects associated with irreversible inhibitors. nih.gov
Acetylcholinesterase (AChE) and Carbonic Anhydrase Inhibition Studies
The compound 3-benzoyl-7-ethoxy-2H-chromen-2-one and its analogues, which are part of the broader coumarin family, have been investigated for their potential to inhibit key enzymes involved in neurological and physiological processes. Specifically, their effects on acetylcholinesterase (AChE) and carbonic anhydrase (CA) have been a subject of scientific inquiry.
Coumarin derivatives have shown a range of activities, from weak to potent inhibition of cholinesterases, including AChE. frontiersin.orgtandfonline.com The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the cholinergic neurotransmitter system, which is modulated by AChE, contributes to cognitive decline. tandfonline.com Therefore, inhibiting AChE is a primary therapeutic strategy. tandfonline.com While some 3,7-substituted coumarin derivatives have been identified as weak cholinesterase inhibitors, others have demonstrated more potent and selective inhibition of monoamine oxidase-B (MAO-B), another enzyme implicated in neurodegenerative diseases. tandfonline.com The inhibitory activity is influenced by the type and position of substituents on the coumarin core. frontiersin.org For instance, the introduction of a donepezil-like pharmacophore at the 3-position of a chromone (B188151) core has been shown to increase AChE inhibitory activity. nih.gov
With regard to carbonic anhydrase, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide, certain coumarin derivatives have emerged as a novel class of inhibitors. nih.govscispace.com These compounds have been found to act as isoform-selective inhibitors, with some showing low nanomolar inhibition constants. scispace.com Specifically, tumor-associated carbonic anhydrase isoforms IX and XII are recognized as potential targets for cancer treatment. nih.govmdpi.com Both 2H-chromene and 7H-furo-chromene derivatives have been identified as promising scaffolds for developing potent and selective inhibitors of these cancer-related CA isoforms. nih.gov The inhibitory potency is influenced by the substitution pattern on the chromene scaffold, while selectivity appears to be a conserved feature of these scaffolds. nih.gov It is noteworthy that thiocoumarins, structurally related to coumarins, also exhibit efficient carbonic anhydrase inhibitory activity. scispace.com
Table 1: Enzyme Inhibitory Activity of Selected Coumarin Analogues
| Compound/Analogue | Target Enzyme | Activity/Potency | Reference |
| 3,7-Substituted coumarin derivatives | Cholinesterases (AChE, BuChE) | Weak inhibition | tandfonline.com |
| 3,7-Substituted coumarin derivatives | Monoamine Oxidase-B (MAO-B) | Potent and selective inhibition (IC50: 0.014-0.498 µM) | tandfonline.com |
| Chromone with donepezil-like pharmacophore at 3-position | Acetylcholinesterase (AChE) | Increased inhibitory activity | nih.gov |
| Variously substituted coumarins | Carbonic Anhydrase (hCA I) | Medium potency (KIs: 1.3-9.3 µM) | scispace.com |
| Variously substituted coumarins | Carbonic Anhydrase (hCA II) | Varied inhibition (KIs: 32 nM - 243 µM) | scispace.com |
| 2H-chromene and 7H-furo-chromene derivatives | Carbonic Anhydrase (hCA IX and XII) | Selective inhibition | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. mdpi.comnih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. mdpi.comnih.gov Coumarin derivatives have been investigated as potential VEGFR-2 inhibitors.
Research has shown that the 2H-chromen-2-one ring, being aromatic, planar, and lipophilic, can interact with various biological targets. sci-hub.se The lactone group within the coumarin structure allows for strong polar binding, such as hydrogen bonds. sci-hub.se Studies have focused on designing and synthesizing novel coumarin derivatives that incorporate functional groups known to inhibit VEGFR-2, with the aim of treating breast cancer. sci-hub.se
For instance, certain newly synthesized coumarin derivatives have demonstrated promising in vitro anticancer activity against MCF-7 breast cancer cells and have been further evaluated for their VEGFR-2 kinase inhibitory activity. sci-hub.se Docking simulations have been employed to support the binding interactions of these compounds with the VEGFR-2 enzyme. mdpi.com The development of dual-target inhibitors, which act on both VEGFR and other targets like the epidermal growth factor receptor (EGFR), is an emerging and attractive approach in cancer treatment due to potential synergistic effects and reduced toxicity. nih.gov
Table 2: VEGFR-2 Inhibitory Activity of Selected Coumarin Analogues
| Compound/Analogue | Cell Line | VEGFR-2 Inhibition (IC50) | Reference |
| Novel Coumarin Derivative 4a | - | 0.36 µM | sci-hub.se |
| Novel Coumarin Derivative 3d | - | 0.66 µM | sci-hub.se |
| Pyrazolone derivative 12c | MCF-7 | Significant reduction (72-79%) | mdpi.com |
| Pyrazoline derivative 14c | MCF-7 | Significant reduction (72-79%) | mdpi.com |
| Pyrazoline derivative 14f | MCF-7 | Significant reduction (72-79%) | mdpi.com |
Antimicrobial Efficacy (in vitro)
The antimicrobial properties of 3-benzoyl-2H-chromen-2-one and its derivatives have been a significant area of research, demonstrating a broad spectrum of activity against various microorganisms.
Antibacterial Activity Spectrum (e.g., Gram-positive bacteria)
Coumarin derivatives have shown notable antibacterial effects, particularly against Gram-positive bacteria. Fused chromenes, synthesized from precursors like 3-benzoyl-2H-chromen-2-one, have exhibited moderate to high antibacterial activity. semanticscholar.org The synthesis of various heterocyclic compounds incorporating the coumarin scaffold has been explored to develop new antimicrobial agents. For example, Schiff bases derived from 3-acetyl-4-hydroxy-2H-chromen-2-one have demonstrated strong antibacterial effects, comparable to the standard drug penicillin, especially those containing halogen elements. researchgate.net Similarly, N-1,3-thiazole substituted-7-amino-4-methyl-2H-chromen-2-ones have also been synthesized and tested for their antibacterial properties. sci-hub.se
Antifungal Properties (e.g., Candida albicans)
In addition to their antibacterial action, coumarin derivatives have demonstrated significant antifungal properties. For instance, certain derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have shown very promising activity against Candida albicans. tandfonline.com The synthesis of novel coumarin-pyrrole hybrids has yielded compounds with potent antifungal effects against various human and plant pathogens, including Aspergillus fumigatus and Fusarium oxysporum. researchgate.net Schiff bases derived from 3-acetyl-4-hydroxy-2H-chromen-2-one also displayed excellent antifungal activity, comparable to the standard drug Griseofulvin. researchgate.net
Antiparasitic Activity (e.g., Leishmania braziliensis, Trypanosoma cruzi, Plasmodium falciparum)
The antiparasitic potential of coumarin derivatives is another critical area of investigation. Coumarin-chalcone hybrids, specifically 3-cinnamoyl-2H-chromen-2-ones, have shown promise as lead structures for combating parasitic diseases. researchgate.net These hybrids have been evaluated for their in vitro activity against intracellular amastigotes of Leishmania braziliensis and Trypanosoma cruzi. researchgate.net One such hybrid, (E)‐3‐(3‐(3‐ethoxy‐4‐hydroxyphenyl)acryloyl)‐7‐methoxy‐2H‐chromen‐2‐one, demonstrated significant antileishmanial and antitrypanosomal activity. researchgate.net Furthermore, a series of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones have been screened for their antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net
Table 3: Antimicrobial Activity of Selected Coumarin Analogues
| Compound/Analogue | Organism | Activity/Potency | Reference |
| Fused chromenes from 3-benzoyl-2H-chromen-2-one | Bacteria | Moderate to high antibacterial activity | semanticscholar.org |
| Schiff bases from 3-acetyl-4-hydroxy-2H-chromen-2-one | Gram-positive and Gram-negative bacteria | Strong antibacterial effects | researchgate.net |
| 7-hydroxy-4-methyl-2H-chromen-2-one derivative (Compound 4) | Candida albicans | Very promising antifungal activity | tandfonline.com |
| Coumarin-pyrrole hybrids | Aspergillus fumigatus, Fusarium oxysporum | Good antifungal potential | researchgate.net |
| (E)‐3‐(3‐(3‐ethoxy‐4‐hydroxyphenyl)acryloyl)‐7‐methoxy‐2H‐chromen‐2‐one (H25) | Leishmania braziliensis | EC50: 18.6±3.5 µM | researchgate.net |
| (E)‐3‐(3‐(3‐ethoxy‐4‐hydroxyphenyl)acryloyl)‐7‐methoxy‐2H‐chromen‐2‐one (H25) | Trypanosoma cruzi | EC50: 13.2±0.4 µM | researchgate.net |
| 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | Plasmodium falciparum (chloroquine-sensitive) | IC50: 3.1 µg/ml | researchgate.net |
| 4-hydroxy-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | Plasmodium falciparum (chloroquine-resistant) | IC50: 4 µg/ml | researchgate.net |
Antioxidant Mechanisms and Free Radical Scavenging Capabilities (in vitro)
Coumarins are recognized for their antioxidant properties, which are largely attributed to their chemical structure. mdpi.com The coumarin scaffold, being a phenolic compound, can act as a hydrogen-donating antioxidant. mdpi.com The antioxidant capacity of these compounds is often linked to their ability to scavenge free radicals, thereby protecting cells from oxidative stress.
Research has shown that the presence of a phenolic hydroxyl group is a key feature for the antioxidant activity of coumarin derivatives. For example, 3-benzoyl-7-hydroxy-2H-chromen-2-one has demonstrated significant antioxidant activity in vitro. The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to free radicals.
Various studies have explored the antioxidant potential of different coumarin derivatives. For instance, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have exhibited excellent antioxidant activity. tandfonline.com Furthermore, chromone derivatives have also been investigated for their antioxidant capabilities, with studies showing that the presence of electron-withdrawing substitutions can enhance this activity. d-nb.info The antioxidant activity of these compounds is often evaluated using assays such as DPPH radical scavenging, hydrogen peroxide scavenging, and nitric oxide scavenging. d-nb.info
Table 4: In Vitro Antioxidant Activity of Selected Coumarin Analogues
| Compound/Analogue | Assay | Activity/Potency | Reference |
| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Free radical scavenging | Significant antioxidant activity | |
| Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one (Compounds 12 and 13) | - | Excellent antioxidant activity | tandfonline.com |
| Chromone derivative 4h (p-fluorophenyl substitution) | Nitric oxide scavenging | IC50: 38.40 µM | d-nb.info |
| Chromone derivative 4e (trifluoromethyl substitution) | Nitric oxide scavenging | IC50: 39.22 µM | d-nb.info |
| Chromone derivative 4b (p-nitrophenyl substitution) | Nitric oxide scavenging | IC50: 41.23 µM | d-nb.info |
Anti-inflammatory Properties
The 3-benzoyl-2H-chromen-2-one scaffold is a key feature in derivatives exhibiting anti-inflammatory effects. Research has shown that these compounds can modulate various inflammatory pathways. ontosight.ainih.gov The anti-inflammatory action is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). jst.go.jpmdpi.com
One notable analogue, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one , has been identified as a potent inhibitor of soybean lipoxygenase, showing 96.6% inhibition. mdpi.com Lipoxygenases are crucial enzymes in the biosynthesis of leukotrienes, which are lipid mediators of inflammation. By inhibiting this enzyme, such coumarin derivatives can effectively suppress inflammatory responses. mdpi.com
Studies on other synthetic coumarin derivatives have further elucidated their anti-inflammatory mechanisms. For instance, a series of novel coumarin esters demonstrated significant anti-inflammatory activity in both in-vivo and in-vitro models. nih.gov Their activity was evaluated using the formalin-induced paw edema method in animals and through in-vitro assays like inhibition of albumin denaturation and red blood cell membrane stabilization. nih.gov Furthermore, certain 3-substituted coumarin derivatives have been shown to markedly restrain the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and inhibit COX-1 and COX-2 enzymes. jst.go.jp The design of hybrid molecules combining coumarin with other structures, like curcumin (B1669340) analogues, has led to potent anti-inflammatory agents that can downregulate the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. tandfonline.com
Antinociceptive and Analgesic Effects (in vivo animal models)
The potential of coumarin derivatives to alleviate pain has been investigated using established in-vivo animal models. These tests help to differentiate between central and peripheral analgesic mechanisms. nih.gov
The formalin test is a widely used model that induces a biphasic pain response: an early, neurogenic phase followed by a late, inflammatory phase. nih.govglobalpresshub.com This model is valuable for assessing the effects of compounds on both acute and chronic inflammatory pain.
In a study evaluating a series of novel 3-(3-methyl-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazin-3-yl)-2H-chromen-2-one derivatives, several compounds showed significant antinociceptive activity, particularly during the second (inflammatory) phase of the formalin test. nih.gov This suggests an ability to inhibit nociception associated with the inflammatory response. nih.gov For example, compounds 2s and 2t were the most effective at a dose of 30 mg/kg. nih.gov Notably, the analogue 2u , which features a 2-[4-(methylsulfonyl)benzoyl]- moiety, demonstrated a strong antinociceptive profile, proving more effective than the standard drug mefenamic acid during the late phase. nih.govnih.gov
| Compound | Licking Time Inhibition (%) - Phase 1 (0-5 min) | Licking Time Inhibition (%) - Phase 2 (15-30 min) |
| 2s | 49 | 98 |
| 2t | 58 | 98 |
| 2u | 48 | 92 |
| Mefenamic Acid | 41 | 85 |
Data sourced from a study on new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. nih.gov
The acetic acid-induced writhing test is a chemical method that induces visceral pain, making it a standard for screening peripheral analgesic activity. researchgate.netthieme-connect.com The test measures the reduction in abdominal constrictions (writhes) in response to a test compound.
The same series of coumarin-benzothiazine hybrids was also evaluated using this model. nih.gov Compound 2u again showed significant analgesic effects, proving more effective than mefenamic acid. nih.govnih.gov Another derivative, 2b , which contains a 4-methylbenzoyl moiety, completely protected the animals against writhing. nih.gov This highlights the potent peripheral analgesic properties of this class of compounds. Other studies on different coumarin amides have also demonstrated significant protection in the acetic acid-induced writhing model, with some compounds showing analgesic activity comparable to standard drugs like acetylsalicylic acid. thieme-connect.com
| Compound | Writhing Inhibition (%) |
| 2b | 100 |
| 2u | 94 |
| Mefenamic Acid | 82 |
Data sourced from a study on new coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines. nih.gov
Antiviral Activity
The coumarin scaffold has been identified as a "privileged" structure in the development of antiviral agents. nih.gov Various derivatives have been reported to possess activity against a range of viruses. nih.govnih.gov For instance, certain coumarin analogues have been synthesized and evaluated for activity against poultry viruses like Avian influenza virus (AIV) and infectious bronchitis virus (IBV). researchgate.net
Structurally related neoflavonoids, such as 4-phenyl-2H-chromen-2-one derivatives, have been investigated as inhibitors of HIV-1 replication. mdpi.com These compounds were found to target the Tat and NF-κB pathways, which are crucial for viral transcription. mdpi.com While broad antiviral properties are associated with the coumarin class, specific research focusing on the antiviral activity of this compound is limited, indicating a need for further investigation in this area.
Induction of DNA Damage
The genotoxic potential of coumarin derivatives is a critical aspect of their safety and therapeutic profiling. Studies have shown varied results depending on the specific substitutions on the coumarin ring.
Research on a library of structurally related coumarins revealed that certain derivatives can induce DNA damage. acs.orgresearchgate.net Specifically, the coumarin derivatives 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one (5b) and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one (5c) were found to cause DNA damage in Saccharomyces cerevisiae. acs.orgresearchgate.net This activity is often linked to antiproliferative effects, where inhibition of replicative polymerases leads to DNA damage and subsequent cell cycle arrest. acs.org
In contrast, other studies have shown a lack of genotoxicity and even a protective effect. An investigation into 6,7-dihydroxycoumarin (aesculetin) found that it did not induce significant DNA damage in various mouse organs and did not increase micronuclei formation in bone marrow cells. nih.govresearchgate.net Furthermore, at a low dose, aesculetin was able to significantly reduce the DNA damage induced by the known mutagen doxorubicin (B1662922) in certain cell types. nih.gov An in-vitro assessment of aesculetin and 4-methylesculetin also showed no significant genotoxic effects in human peripheral blood lymphocytes. scispace.com These findings suggest that the potential for a coumarin derivative to induce DNA damage is highly dependent on its specific chemical structure.
Molecular Mechanisms and Target Interactions of 3 Benzoyl 7 Ethoxy 2h Chromen 2 One Derivatives
Identification and Validation of Specific Molecular Targets and Signaling Pathways
Research into the biological activities of 3-benzoyl-2H-chromen-2-one derivatives has identified several key molecular targets. The primary and most extensively studied target is human dipeptidyl peptidase III (hDPP III) , a zinc-dependent exopeptidase involved in various pathophysiological processes, including pain modulation and cancer. nih.govresearchgate.net Multiple studies have validated hDPP III as a direct target through in vitro enzymatic assays and in silico modeling. nih.govresearchgate.net The inhibitory action on this enzyme suggests potential therapeutic applications in managing conditions where its activity is dysregulated. researchgate.net
Another significant target for coumarin (B35378) derivatives is trypanothione (B104310) reductase (TR) , an essential enzyme for the redox homeostasis of trypanosomatid parasites, which cause diseases like leishmaniasis and Chagas disease. researchgate.netfrontiersin.org Since this enzyme is absent in humans, it is an attractive target for developing new antiparasitic agents. frontiersin.org Molecular docking studies on coumarin-chalcone hybrids have indicated their potential to bind to and inhibit TR. researchgate.net
Furthermore, coumarin derivatives have been shown to interact with and inhibit DNA polymerases , enzymes crucial for DNA replication and repair. nih.govconicet.gov.ar Inhibition of these enzymes can lead to antiproliferative effects, making them a target for anticancer drug development. nih.govnih.gov While studies have focused on various coumarin scaffolds, the potential for 3-benzoyl derivatives to act as DNA polymerase inhibitors is an area of active investigation. conicet.gov.arresearchgate.net
Signaling pathways are also modulated by these compounds. The MEK/ERK signaling pathway , which is associated with cell growth and differentiation, has been identified as a target for some coumarin derivatives, suggesting a mechanism for their observed antiproliferative effects. researchgate.net
Detailed Binding Mode Analysis with Target Proteins (e.g., hDPP III, DNA polymerases, trypanothione reductase)
Human Dipeptidyl Peptidase III (hDPP III): The binding mode of 3-benzoylcoumarin (B162544) derivatives with hDPP III has been elucidated through molecular docking and molecular dynamics (MD) simulations, primarily using the highly potent inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one. nih.govresearchgate.net These studies reveal that the inhibitor binds within the inter-domain cleft of the enzyme. nih.govmdpi.com The binding is stabilized by a network of interactions with key amino acid residues. For the 7-hydroxy derivative, the hydroxyl group at the 7-position is crucial, forming important hydrogen bonds. researchgate.net The analysis identified that enzyme residues such as Ile315, Ser317, Glu329, Phe381, Pro387, and Ile390 are vital for the stabilization of the compound in the active site. nih.govresearchgate.net The benzoyl group at the 3-position also plays a significant role in the binding affinity. researchgate.net
Trypanothione Reductase (TR): Molecular docking studies of coumarin-chalcone hybrids with TR from parasites like Trypanosoma cruzi and Leishmania infantum have provided insights into their binding mechanism. researchgate.netujpronline.com These studies suggest that the coumarin scaffold binds to the active site of the enzyme. ujpronline.comujpronline.com For instance, in Leishmania infantum TR, active coumarin analogues were predicted to interact with amino acids such as Thr-51 and Ser-14. ujpronline.com In other TR structures, interactions with residues like Phe-219 and Tyr-212 have been noted. ujpronline.comujpronline.com These interactions are thought to block the enzyme's function, disrupting the parasite's ability to manage oxidative stress. frontiersin.org
DNA Polymerases: The interaction of coumarin derivatives with DNA polymerases involves binding to the enzyme in a manner that obstructs DNA replication. nih.govconicet.gov.ar For example, studies on Taq DNA polymerase have shown that certain coumarin derivatives can act as inhibitors. nih.gov Docking simulations suggest that the coumarin backbone can interact with the DNA template, specifically with deoxyguanosine residues, through its lactone ring, thereby stabilizing the protein-ligand-inhibitor complex. nih.gov Some coumarin derivatives have been found to interfere with DNA replication, leading to cell cycle arrest. researchgate.net
Investigation of Crucial Structural Determinants for Ligand-Target Interactions (e.g., role of the 7-position substituent)
The structural features of 3-benzoyl-2H-chromen-2-one derivatives are critical for their interaction with molecular targets. The substituent at the 7-position of the coumarin ring has been identified as a key determinant of inhibitory potency, particularly against hDPP III. nih.gov
A comparative analysis of various substituents at the C7 position highlights their differential impact on activity:
Hydroxyl Group (-OH): The presence of a hydroxyl group at C7 results in the most potent inhibition of hDPP III. nih.govresearchgate.net For example, 3-benzoyl-7-hydroxy-2H-chromen-2-one completely inhibits the enzyme at a concentration of 10 µM, with an IC₅₀ value of 1.10 µM. nih.gov This high activity is attributed to the ability of the hydroxyl group to form crucial hydrogen bonds within the enzyme's active site. researchgate.net
Methoxy (B1213986) Group (-OCH₃): Replacing the hydroxyl group with a methoxy group at the C7 position leads to a significant decrease in inhibitory activity against hDPP III (16.5% inhibition compared to 100% for the hydroxyl derivative). nih.gov
Ethoxy Group (-OCH₂CH₃): While direct data for 3-benzoyl-7-ethoxy-2H-chromen-2-one is scarce, findings from related structures suggest its likely activity. For instance, a derivative with an ethoxy group at the C8 position showed no inhibitory effect on hDPP III. nih.gov Given the reduced activity of the 7-methoxy derivative, it is plausible that the bulkier 7-ethoxy group would also result in lower potency compared to the 7-hydroxy analogue.
Other Substituents: A benzoyl group at C7 also resulted in decreased inhibition (22.8%). nih.gov Conversely, a diethylamino group at the same position rendered the compound inactive. nih.gov
For activity against trypanothione reductase, the substituent at the C7 position is also considered an important structural requirement for the antileishmanial and antitrypanosomal activities of coumarin-chalcone hybrids. researchgate.net The presence of larger substituents with double and triple bonds and aromatic hydroxyl groups on coumarin derivatives has been shown by QSAR modeling to increase their inhibitory activity against hDPP III. nih.govresearchgate.net
| Compound | Substituent at C7 | % Inhibition at 10 µM | IC₅₀ (µM) |
|---|---|---|---|
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | -OH | 100% | 1.10 |
| 3-benzoyl-7-methoxy-2H-chromen-2-one | -OCH₃ | 16.5% | Not Determined |
| 3-benzoyl-7-benzoyl-2H-chromen-2-one | -Benzoyl | 22.8% | Not Determined |
| Unsubstituted 3-benzoyl-2H-chromen-2-one | -H | 9.6% | Not Determined |
Cellular Level Effects and Pathway Modulation
The interaction of 3-benzoylcoumarin derivatives with their molecular targets translates into observable effects at the cellular level. A primary cellular effect is the inhibition of cell proliferation, which has been observed in various cancer cell lines. researchgate.netontosight.ai For example, 3-carboxy-coumarin sulfonamides with a 3-benzoylcoumarin scaffold have shown antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231). researchgate.net
The mechanism behind this antiproliferative activity is often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). researchgate.net Studies have shown that some 3-benzoylcoumarin derivatives can interfere with DNA replication and cause DNA damage, leading to an arrest in the S phase of the cell cycle. researchgate.net
Furthermore, these compounds can modulate key cellular signaling pathways. Some coumarin derivatives have been found to inhibit the MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. researchgate.net By blocking the phosphorylation and activation of MEK and ERK kinases, these compounds can suppress cancer cell growth. researchgate.net The antiparasitic activity observed for coumarin-chalcone hybrids at the cellular level involves the inhibition of intracellular amastigotes of parasites like Leishmania braziliensis and Trypanosoma cruzi. researchgate.net
| Compound Class | Cellular Effect | Affected Cell Line/Organism | Potential Mechanism | Reference |
|---|---|---|---|---|
| Coumarin-chalcone hybrids | Antileishmanial activity | Leishmania braziliensis | Inhibition of Trypanothione Reductase | researchgate.net |
| Coumarin-chalcone hybrids | Antitrypanosomal activity | Trypanosoma cruzi | Inhibition of Trypanothione Reductase | researchgate.net |
| 3-Carboxy-coumarin sulfonamides | Antiproliferative activity | MCF-7, MDA-MB-231 (Breast Cancer) | HDAC6 Inhibition | researchgate.net |
| Coumarin derivatives | DNA Damage | Saccharomyces cerevisiae | Interference with DNA replication | researchgate.net |
| Substituted 3-benzylcoumarins | Inhibition of viral replication | Enterovirus 71 (EV71) | Inhibition of MEK/ERK pathway | researchgate.net |
Structure Activity Relationship Sar Studies and Computational Approaches for 3 Benzoyl 7 Ethoxy 2h Chromen 2 One Analogues
Systematic Structural Modifications and Their Biological Consequences
Structure-activity relationship (SAR) studies investigate how specific structural features of a molecule contribute to its biological effect. For 3-benzoylcoumarin (B162544) analogues, modifications at the benzoyl group, the coumarin (B35378) core, and various substituent positions have led to a deeper understanding of their pharmacological potential.
The 3-benzoyl moiety is a critical determinant of activity in many coumarin derivatives. Its presence, as opposed to other substituents at the C3 position, can profoundly influence the pharmacological profile.
Research into lipoxygenase (LOX) inhibitors has highlighted the importance of the benzoyl ring at the 3-position for enhanced inhibitory activity. nih.govsemanticscholar.org For instance, in a series of coumarin derivatives tested for soybean LOX-3 inhibition, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one emerged as the most potent inhibitor, with an inhibition of 96.6%. nih.govsemanticscholar.org This suggests that the benzoyl group is a key feature for interaction with the enzyme's active site.
Conversely, in the context of monoamine oxidase B (MAO-B) inhibition, replacing a 3-phenyl group with a 3-benzoyl group has been reported to significantly decrease activity. mdpi.com This indicates that the carbonyl linker between the coumarin scaffold and the phenyl ring is detrimental to interactions with MAO-B. A comparative study of 3-phenylcoumarins versus 3-benzoylcoumarins confirmed that the absence of this carbonyl group favors MAO-B inhibitory activity, while its presence directs activity towards MAO-A. sciforum.net
In the development of allosteric MEK1 inhibitors, derivatives with a benzoyl group at the C3 position were designed alongside 3-benzyl analogues for comparative purposes, underscoring the role of this position in probing protein-ligand interactions. nih.gov
The substitution pattern on the coumarin's benzene (B151609) ring, particularly at the C7 position, is a crucial modulator of bioactivity. The nature of the substituent, whether it is a hydroxyl (-OH) or an alkoxy (-OR) group like ethoxy (-OCH₂CH₃) or methoxy (B1213986) (-OCH₃), dictates the molecule's interaction with biological targets.
A prominent example is the inhibition of human dipeptidyl peptidase III (hDPP III). Studies have shown that a hydroxyl group at the C7 position is paramount for potent inhibition. nih.govresearchgate.net The compound 3-benzoyl-7-hydroxy-2H-chromen-2-one was identified as the most powerful inhibitor in a tested series, with an IC₅₀ value of 1.10 μM. nih.govresearchgate.net The significance of this hydroxyl group is highlighted by the sharp decline in activity upon its replacement. Substitution of the C7-hydroxyl with a methoxy group led to a substantial decrease in hDPP III inhibition. nih.gov Similarly, placing an ethoxy group at the C8 position resulted in a complete loss of inhibitory activity against this enzyme. nih.gov
In contrast, for acetylcholinesterase (AChE) inhibition, the presence of a hydroxyl group at position 6 or 7 of the coumarin ring was found to be detrimental to activity. nih.gov However, having two methoxy groups at positions 6 and 7 resulted in a derivative that was a dramatically potent AChE inhibitor. nih.gov
The table below summarizes the influence of C7 substitutions on hDPP III inhibition for selected 3-benzoylcoumarin analogues.
| Compound | C7 Substituent | hDPP III Inhibition (%) at 10 µM | Reference |
|---|---|---|---|
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | -OH | 100% | nih.gov |
| 3-benzoyl-7-methoxy-2H-chromen-2-one | -OCH₃ | 16.5% | nih.gov |
| Unsubstituted 3-benzoyl-2H-chromen-2-one | -H | 9.6% | nih.gov |
The introduction of halogens (fluorine, chlorine, bromine) and other functional groups onto the coumarin framework or its substituents serves as a common strategy to fine-tune pharmacological properties such as potency, selectivity, and metabolic stability.
In the context of hDPP III inhibition, halogenation of the coumarin core in 3-benzoylcoumarins did not yield potent inhibitors. A chloro group at the C6 position resulted in weak activity (4.4% inhibition), while introducing bromo groups at both C6 and C8 led to an inactive compound. nih.gov
However, for other coumarin scaffolds and targets, halogenation has proven beneficial. For instance, methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and 6-bromo-2-oxo-2H-chromene-3-carbonitrile were found to be efficient lipoxygenase inhibitors. semanticscholar.org In the realm of MAO-B inhibition, studies on the related 3-phenylcoumarin (B1362560) scaffold showed that a chlorine atom at C6 enhances both inhibitory activity and selectivity for MAO-B. mdpi.com Furthermore, a bromine atom on the 3-phenyl ring led to compounds that were significantly more active than the reference drug selegiline. mdpi.com
The electronic nature of substituents on the 3-benzoyl ring can also be critical. For a series of coumarin-based inhibitors, electron-withdrawing substituents such as fluorine (F) and cyano (CN) on the benzyl (B1604629) moiety (structurally related to the benzoyl group) were found to enhance biological activity. nih.gov
The following table presents data on the effect of various substituents on the hDPP III inhibitory activity of 3-benzoylcoumarin analogues.
| Compound Name | Substituent(s) | hDPP III Inhibition (%) at 10 µM | Reference |
|---|---|---|---|
| 3-benzoyl-6-hydroxy-2H-chromen-2-one | 6-OH | 67.5% | nih.gov |
| 3-benzoyl-6-chloro-2H-chromen-2-one | 6-Cl | 4.4% | nih.gov |
| 3-benzoyl-6,8-dibromo-2H-chromen-2-one | 6,8-diBr | No Activity | nih.gov |
| 3-benzoyl-8-ethoxy-2H-chromen-2-one | 8-OC₂H₅ | No Activity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. These models provide mathematical equations that can predict the activity of new, unsynthesized analogues.
For coumarin derivatives, QSAR studies have been instrumental in identifying the key structural features necessary for specific biological activities. A QSAR model developed for hDPP III inhibition by a diverse set of coumarins revealed that the presence of larger substituents, double and triple bonds, and aromatic hydroxyl groups on the derivatives increases their inhibitory activity. nih.govresearchgate.net This aligns with the experimental finding that 3-benzoyl-7-hydroxy-2H-chromen-2-one is a potent inhibitor.
In another study focusing on lipoxygenase inhibition, a QSAR model was generated that successfully elucidated the structural features important for enhanced inhibitory activity. nih.govsemanticscholar.org The model, which utilized atom-centered fragment descriptors, confirmed the importance of the benzoyl ring at the C3-position of the coumarin core for potent lipoxygenase inhibition. nih.govsemanticscholar.org These QSAR analyses serve as valuable predictive tools, enabling the prioritization of synthetic targets and reducing the need for extensive experimental screening.
In Silico Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze how a ligand (such as a coumarin derivative) binds to its protein target at an atomic level. These methods provide crucial insights into the binding mode, affinity, and stability of the ligand-protein complex.
Docking studies have been widely applied to the 3-benzoylcoumarin scaffold to understand its interaction with various enzymes. For the potent hDPP III inhibitor, 3-benzoyl-7-hydroxy-2H-chromen-2-one, docking simulations predicted that it binds within the inter-domain cleft of the enzyme. nih.govresearchgate.net
To further refine this binding hypothesis, MD simulations were performed. These simulations revealed the dynamic stability of the predicted binding pose and highlighted the critical role of the 7-hydroxyl group. researchgate.net This group was observed forming key hydrogen bond interactions with specific amino acid residues in the enzyme's active site, such as Glutamic acid 329 (Glu329). nih.govresearchgate.net The benzoyl group was found to engage in hydrophobic interactions with residues like Phenylalanine 381 (Phe381), further stabilizing the complex. The stability of these interactions, involving residues like Ile315, Ser317, Pro387, and Ile390, explains the compound's potent inhibitory mechanism. nih.govresearchgate.net
Similarly, in the study of lipoxygenase inhibitors, molecular docking was used to evaluate the binding affinity of coumarin derivatives to the active sites of soybean LOX-3 and human 5-LOX. nih.govsemanticscholar.org The results indicated that compounds with benzoyl substituents, such as 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one, had the best affinity for these enzymes, corroborating the experimental inhibition data. nih.govsemanticscholar.org These computational predictions are invaluable for rational drug design, allowing for the structure-based optimization of lead compounds to improve their binding affinity and selectivity.
Molecular Dynamics Simulations to Elucidate Complex Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical basis of the structure and function of biological macromolecules. In the context of drug design and discovery, MD simulations provide valuable insights into the stability of ligand-receptor complexes, the conformational changes that occur upon binding, and the energetic basis of molecular recognition. For analogues of 3-benzoyl-7-ethoxy-2H-chromen-2-one, MD simulations can elucidate how modifications to the core structure influence the stability of their complexes with biological targets.
The process of an MD simulation begins with the generation of a starting structure of the protein-ligand complex, which is often obtained from molecular docking studies. nih.gov This complex is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to neutralize the system. The interactions between all atoms in the system are described by a force field, a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
Once the system is set up, the simulation proceeds by numerically integrating Newton's equations of motion for each atom, allowing the system to evolve over time. This generates a trajectory of the complex, which is a series of snapshots of the atomic positions and velocities at different time points. Analysis of this trajectory provides a dynamic picture of the complex's behavior.
Several key parameters are analyzed to assess the stability of the complex:
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein and the ligand. High RMSF values for certain residues in the binding site might indicate a less stable interaction with the ligand.
Solvent Accessible Surface Area (SASA): SASA measures the surface area of the complex that is accessible to the solvent. Changes in SASA can indicate conformational changes and the extent to which the ligand is buried within the binding pocket. nih.gov
Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the ligand and the receptor are critical for binding affinity and specificity. MD simulations allow for a detailed analysis of the hydrogen bond network at the interface.
By performing MD simulations on a series of this compound analogues, researchers can correlate structural modifications with changes in complex stability. For instance, the introduction of a specific functional group might lead to the formation of a new, stable hydrogen bond, resulting in a lower and more stable RMSD for the complex. Conversely, a bulky substituent might cause steric clashes, leading to increased fluctuations and a less stable complex. This information is invaluable for the rational design of more potent and selective inhibitors.
Meta-Analysis and Cross-Study Comparisons of SAR Data for Coumarin Derivatives
A meta-analysis of structure-activity relationship (SAR) data for coumarin derivatives reveals broad trends in how chemical modifications to the coumarin scaffold influence biological activity across various therapeutic targets. While specific SARs are target-dependent, cross-study comparisons highlight recurring themes that can guide the design of new analogues, including those based on the this compound framework.
Coumarin derivatives have been extensively studied for a wide range of pharmacological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgmdpi.com The substituents at positions 3, 4, 6, and 7 of the 2H-chromen-2-one core are frequently modified to optimize potency and selectivity.
Key Findings from Cross-Study SAR Comparisons:
Position 3 Substitution: The nature of the substituent at the 3-position is often a critical determinant of activity. In many anticancer coumarin derivatives, the presence of an aryl group, such as a benzoyl group, is beneficial. For instance, some coumarin-thiazole hybrids have shown potent activity against cancer cell lines. rsc.org The electronic nature and size of this substituent can significantly impact interactions with the target protein.
Position 4 Substitution: Modifications at the 4-position can also have a profound effect on activity. For example, in a series of coumarin derivatives designed as TNF-α inhibitors, a methyl group at the C-4 position was found to be important for activity. researchgate.net
Position 6 Substitution: Halogenation at the 6-position, particularly with chlorine or bromine, has been shown to enhance the inhibitory activity of coumarin derivatives against various targets, including HIV-1 integrase and TNF-α. researchgate.netnih.gov For example, 6-halo coumarin compounds were found to be 20-30 times more potent as TNF inhibitors than their non-substituted counterparts. researchgate.net
Position 7 Substitution: The 7-position is commonly substituted with hydroxyl, alkoxy, or other functional groups to modulate solubility and target interactions. The ethoxy group in this compound is an example of such a modification. In some series of coumarin-based hydroxamates, a methoxy group on a two-carbon alkyl chain at the seventh position was found to be most effective for enhancing anti-breast cancer activity. mdpi.com
The following table summarizes SAR findings for different classes of coumarin derivatives from various studies:
| Coumarin Derivative Class | Target/Activity | Key SAR Findings | Reference |
| Coumarin-Thiadiazole Hybrids | Anticancer (HCT-116, MCF-7, HepG2) | The specific substitution pattern on the coumarin and thiadiazole rings determines potency, though none were more potent than cisplatin (B142131) in one study. | rsc.org |
| 3-Phenylcoumarins | MAO-B Inhibition | Functionalization of the 3-phenyl ring is a promising strategy for potent MAO-B inhibition. | frontiersin.org |
| 6-Substituted Coumarins | TNF-α Inhibition | 6-halo substitution dramatically increases inhibitory potency compared to the unsubstituted analogue. A C-5 methoxy group abolishes activity. | researchgate.net |
| Coumarin-Artemisinin Hybrids | Anticancer | 3-chloro and 4-methyl substituents on the coumarin moiety enhance activity, while a 3-ethoxycarbonyl group reduces it. | rsc.org |
| Coumarin-Hydroxamate Derivatives | Anticancer (MCF-7) | A terminal methoxy group on a two-carbon alkyl chain at the 7-position was most effective for enhancing activity. | mdpi.com |
This meta-analysis underscores the versatility of the coumarin scaffold in medicinal chemistry. The insights gained from comparing SAR data across different studies provide a valuable knowledge base for the rational design of novel this compound analogues with improved therapeutic properties. By strategically combining favorable substituents identified from various studies, it may be possible to develop compounds with enhanced potency and selectivity for a specific biological target.
Advanced Analytical and Spectroscopic Characterization in Research of 3 Benzoyl 7 Ethoxy 2h Chromen 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of 3-benzoyl-7-ethoxy-2H-chromen-2-one, confirming the precise arrangement and connectivity of atoms.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on both the coumarin (B35378) and benzoyl rings, the vinylic proton at the C4 position, and the ethyl protons of the ethoxy group. The characteristic singlet for the H-4 proton is expected at a downfield chemical shift, a feature of 3-substituted coumarins. rsc.org The protons of the 7-ethoxy group would appear as a quartet and a triplet, indicative of the -OCH₂CH₃ moiety. rsc.org
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment. The spectrum for this compound would be characterized by signals for two carbonyl carbons (one for the lactone and one for the benzoyl ketone), multiple signals in the aromatic region for the carbons of the fused rings and the benzoyl substituent, and signals for the ethoxy group carbons. rsc.org The chemical shifts of the C4a and C8a carbons, as well as the substituted C7, provide definitive evidence for the coumarin core structure.
While specific experimental data for this compound is not detailed in the surveyed literature, the expected chemical shifts can be inferred from closely related analogues like 3-Benzoyl-2H-chromen-2-one and 3-(1,4-Dioxan-2-yl)-7-ethoxy-2H-chromen-2-one. rsc.org
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| C2 | - | ~160-162 | Lactone Carbonyl |
| C3 | - | ~125-128 | |
| C4 | ~8.0-8.2 (s) | ~145-148 | Vinylic proton, singlet |
| C4a | - | ~118-120 | |
| C5 | ~7.4-7.6 (d) | ~128-130 | |
| C6 | ~6.8-7.0 (dd) | ~112-114 | |
| C8 | ~6.8-7.0 (d) | ~101-103 | |
| C7 | - | ~162-164 | Ethoxy-substituted carbon |
| C8a | - | ~155-157 | |
| Benzoyl C=O | - | ~190-192 | Ketone Carbonyl |
| Benzoyl Ar-H | ~7.4-7.9 (m) | ~128-134 | Multiple aromatic signals |
| -OCH₂CH₃ | ~4.1 (q) | ~64-66 | Methylene (B1212753) protons |
| -OCH₂CH₃ | ~1.4 (t) | ~14-15 | Methyl protons |
Note: This table represents expected values based on analogous structures and is for illustrative purposes.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., High-Resolution ESI-MS, EIMS)
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous confirmation of the molecular formula. chimicatechnoacta.ru
For this compound (C₁₈H₁₄O₄), the exact mass can be calculated. HRMS analysis would aim to find a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, that matches the calculated value to within a few parts per million, thus verifying the elemental composition. rsc.org
Calculated m/z Values for this compound
| Formula | Ion | Calculated Mass (Da) |
|---|---|---|
| C₁₈H₁₄O₄ | [M]⁺ | 294.0892 |
| C₁₈H₁₅O₄ | [M+H]⁺ | 295.0965 |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further corroborate the proposed structure by breaking the molecule into smaller, identifiable pieces. Expected fragmentation pathways would include the loss of the ethyl group (C₂H₅), the ethoxy group (OC₂H₅), or the entire benzoyl group (C₆H₅CO).
X-ray Crystallography for Determining Absolute Configuration and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the compound's constitution and conformation in the solid state.
Furthermore, X-ray analysis elucidates intermolecular interactions, such as hydrogen bonds and van der Waals forces, which dictate how the molecules pack in the crystal lattice. For this compound, weak C-H···O hydrogen bonds would likely be the dominant interactions controlling the supramolecular assembly. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
The IR spectrum of this compound would display several key absorption bands confirming its structure. The most prominent would be the strong stretching vibrations (ν) of the two carbonyl groups. The α,β-unsaturated lactone (C=O) of the coumarin ring typically absorbs at a high wavenumber, while the benzoyl ketone C=O absorbs at a slightly lower frequency. asianpubs.orgarkat-usa.org Other important signals include those for the aromatic C=C bonds and the C-O stretching of the ether linkage. rsc.org
Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Lactone C=O | 1720 - 1745 | Stretching (ν) |
| Benzoyl C=O | 1660 - 1690 | Stretching (ν) |
| Aromatic C=C | 1600 - 1620 | Stretching (ν) |
| Ether C-O | 1200 - 1270 and 1020-1080 | Asymmetric & Symmetric Stretching (ν) |
| Aromatic C-H | 3000 - 3100 | Stretching (ν) |
Note: Values are typical ranges and can vary slightly based on the specific molecular environment.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC/MS-UV)
Chromatographic techniques are indispensable for the isolation and purity assessment of synthesized compounds. Following synthesis, this compound is typically purified from the reaction mixture using column chromatography. rsc.org This method separates the target compound from unreacted starting materials and byproducts based on differential adsorption to a stationary phase.
Column Chromatography: For coumarin derivatives, silica (B1680970) gel is the most common stationary phase. The mobile phase, or eluent, is usually a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent is optimized to achieve efficient separation, which is monitored by Thin Layer Chromatography (TLC). rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound with great accuracy. A sample is passed through a column under high pressure, and its components are detected as they elute, typically by a UV detector. A pure sample will ideally show a single, sharp peak in the chromatogram. LC/MS-UV combines HPLC with mass spectrometry and UV detection, providing purity information and mass confirmation simultaneously.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and other elements (like nitrogen, N) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed molecular formula. A close match between the found and calculated values provides strong evidence for the compound's stoichiometric formula. rsc.orgasianpubs.org
For this compound, the molecular formula is C₁₈H₁₄O₄. The calculated elemental composition serves as a benchmark for experimental verification.
Elemental Composition of this compound (C₁₈H₁₄O₄)
| Element | Atomic Mass | Count | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 18 | 216.198 | 73.46% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 4.80% |
| Oxygen (O) | 15.999 | 4 | 63.996 | 21.74% |
| Total | | | 294.306 | 100.00% |
In research articles, findings are typically presented by stating the calculated percentages alongside the experimentally found values (e.g., Anal. Calcd for C₁₈H₁₄O₄: C, 73.46; H, 4.80. Found: C, 73.xx; H, 4.xx). nih.gov
Future Research Directions and Therapeutic Advancement Perspectives
Exploration of Novel Synthetic Pathways for Advanced Derivatization
The therapeutic potential of the chromen-2-one scaffold is often enhanced through the strategic addition or modification of functional groups. While classical methods like the Pechmann, Perkin, and Knoevenagel condensations are fundamental to creating the core coumarin (B35378) ring, future research is focused on developing more efficient and versatile synthetic pathways for advanced derivatization. researchgate.netnih.gov
One promising direction is the use of metal-catalyzed cross-coupling reactions. For instance, an iron-catalyzed cross-coupling of commercially available aromatic aldehydes with coumarins has been developed to synthesize 3-aroyl coumarins. rsc.org This method demonstrates high efficiency and tolerance for a wide range of functional groups, offering a practical route for creating diverse libraries of 3-benzoyl-2H-chromen-2-one analogues. rsc.org Such protocols could be adapted to introduce further substitutions on the benzoyl or chromenone rings of the parent compound, allowing for fine-tuning of its pharmacological properties.
Future synthetic exploration could also involve:
Multicomponent Reactions (MCRs): These reactions allow the synthesis of complex molecules in a single step from three or more reactants, increasing efficiency and reducing waste. nih.gov MCRs could be designed to build upon the 3-benzoyl-7-ethoxy-2H-chromen-2-one core, introducing novel complexities and functionalities.
"Click Chemistry": The use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, enables the reliable and specific joining of the coumarin scaffold to other molecular fragments, such as triazoles, to create hybrid molecules with unique biological activities. nih.gov
Photochemical Synthesis: Light-mediated reactions offer green and facile methods for creating complex cyclic compounds under ambient conditions, which could be applied to generate novel derivatives. researchgate.net
These advanced synthetic strategies are crucial for generating a diverse chemical space around the this compound scaffold, providing a rich pool of candidates for biological screening and lead optimization. researchgate.netacs.org
Identification and Validation of Emerging Biological Targets for Chromen-2-one Analogues
A critical aspect of advancing the therapeutic utility of this compound is the identification and validation of its biological targets. Research on structurally similar compounds provides significant insights into potential mechanisms of action.
A combined in vitro and in silico study identified human Dipeptidyl Peptidase III (hDPP III) as a key target for 3-benzoyl-2H-chromen-2-one derivatives. nih.gov The study found that 3-benzoyl-7-hydroxy-2H-chromen-2-one , a close analogue of the title compound, was the most potent inhibitor of hDPP III among the 40 coumarins tested, with an IC₅₀ value of 1.10 µM. nih.govmdpi.com Molecular docking simulations revealed that the 7-hydroxy group forms important hydrogen bonds within the enzyme's active site, suggesting that the 7-ethoxy group in this compound would have a significant influence on binding affinity and inhibitory activity. mdpi.com
Other identified targets for the broader chromen-2-one class include:
Monoamine Oxidase B (MAO-B): This enzyme is a target for neurodegenerative diseases like Parkinson's. The 2H-chromen-2-one core is a feature of potent and reversible MAO-B inhibitors. researchgate.net
Cholinesterases (AChE and BuChE): As targets for Alzheimer's disease, these enzymes are inhibited by various coumarin derivatives. nih.gov
Kinases: Certain chromen-2-one analogues show potential for interaction with various kinases, which are critical targets in cancer therapy. wisdomlib.org
Antimicrobial Targets: The chromene scaffold is associated with antibacterial and antifungal activities, making it a promising starting point for developing new anti-infective agents. researchgate.netmdpi.com
Future research will involve screening this compound and its novel derivatives against panels of these and other potential targets to fully characterize its biological activity profile.
Table 1: Potential Biological Targets for Chromen-2-one Analogues
| Target Enzyme/Protein | Disease Area | Relevant Analogues/Scaffold | Reference(s) |
|---|---|---|---|
| Dipeptidyl Peptidase III (DPP III) | Pain, Inflammation | 3-benzoyl-7-hydroxy-2H-chromen-2-one | nih.govmdpi.com |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | 2H-chromen-2-one core | researchgate.net |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Coumarin-N-benzyl pyridinium (B92312) hybrids | nih.gov |
| Kinases | Cancer | 3-acetyl-2H-chromen-2-one analogues | wisdomlib.org |
| Antifungal Targets | Infectious Disease | Various coumarin derivatives | mdpi.com |
Rational Design of Multitarget Ligands and Polypharmacology Approaches
Complex multifactorial diseases such as cancer and neurodegenerative disorders often respond better to therapies that can modulate multiple biological targets simultaneously. nih.govmdpi.com The concept of polypharmacology, or the design of a single chemical entity known as a multi-target-directed ligand (MTDL), is a key strategy in modern drug discovery. nih.govmdpi.com The chromen-2-one scaffold is an excellent platform for developing such agents.
The design of MTDLs often involves linking two or more pharmacophores, each responsible for activity at a different target, into a single hybrid molecule. researchgate.net For example, researchers have designed and synthesized donepezil-coumarin hybrids as multi-target compounds for Alzheimer's disease, aiming to inhibit both cholinesterases and MAO-B. nih.gov Similarly, isatin-coumarin hybrids have been developed as anticancer agents. nih.gov
Future strategies for this compound could involve:
Hybridization: Covalently linking the this compound scaffold to other known pharmacophores to create dual-action inhibitors. For instance, combining it with a known kinase inhibitor could produce a synergistic anticancer effect.
Fragment-Based Design: Using an in silico approach to superimpose the chemical spaces of different targets to design novel MTDLs from fragments. researchgate.net
Systems Biology Integration: Employing protein-protein interaction networks and signaling pathway data to guide the selection of target combinations for MTDL design, ensuring that the combined effect is therapeutically beneficial. mdpi.com
The development of MTDLs based on the this compound structure represents a sophisticated approach to treating complex diseases, potentially offering improved efficacy and a reduced risk of drug resistance compared to single-target agents. mdpi.com
Integration of Advanced Computational Chemistry in Drug Discovery Pipelines
Computational chemistry is an indispensable tool for accelerating the drug discovery process, from hit identification to lead optimization. jddhs.comresearchgate.net For the chromen-2-one scaffold, computational methods are already heavily utilized and will become even more integrated in future research.
Key computational techniques applicable to this compound include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For coumarin derivatives, 3D-QSAR models have been successfully used to understand the molecular determinants of MAO-B inhibition and to predict the activity of new compounds. researchgate.net A QSAR analysis of coumarin derivatives inhibiting DPP III was used to propose new structures with potentially improved activity. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies were crucial in elucidating the binding mode of 3-benzoyl-7-hydroxy-2H-chromen-2-one in the active site of hDPP III. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions. jddhs.com
AI and Machine Learning (ML): AI-driven platforms can screen vast virtual libraries, predict toxicity, and even assist in the de novo design of multi-target compounds, significantly shortening discovery timelines. mdpi.comsteeronresearch.com
The future pipeline for developing this compound analogues will likely involve a continuous loop where novel derivatives are designed using computational models, synthesized, tested experimentally, and the results are then used to refine the computational models for the next design cycle. researchgate.net
Development of Structure-Based Drug Design Principles for Chromen-2-one Scaffolds
Structure-based drug design (SBDD) uses high-resolution 3D structural information of a biological target to guide the design of potent and selective inhibitors. researchgate.net The chromen-2-one framework serves as a "privileged scaffold," a core structure that can be decorated to interact with a variety of targets. mdpi.combiosolveit.de
The principles of SBDD for chromen-2-one scaffolds involve:
Target-Scaffold Analysis: Obtaining the crystal structure of the target protein, preferably in complex with a coumarin analogue. This allows for a detailed analysis of the binding site and key interactions (e.g., hydrogen bonds, hydrophobic interactions). The study of 3-benzoyl-7-hydroxy-2H-chromen-2-one with DPP III is a prime example of this. mdpi.com
Rational Modification: Using this structural information to rationally modify the scaffold. For example, knowing that the 7-position interacts with a specific amino acid allows for the design of substituents that can optimize this interaction for higher affinity or selectivity.
Scaffold Hopping: Replacing the core chromen-2-one scaffold with a different, non-identical motif that maintains a similar 3D arrangement of essential functional groups. biosolveit.deacs.org This can be a powerful strategy to overcome issues with patents or undesirable physicochemical properties while retaining biological activity. biosolveit.de
Pharmacophore Modeling: Generating a 3D pharmacophore model from a set of active coumarin derivatives. This model defines the essential spatial arrangement of features required for activity and can be used to screen virtual libraries for new, structurally diverse compounds that fit the model. nih.gov
By systematically applying these SBDD principles, researchers can move beyond serendipitous discovery and rationally engineer this compound derivatives with optimized potency, selectivity, and drug-like properties for specific therapeutic targets.
Q & A
Basic: What are the common synthetic routes for 3-benzoyl-7-ethoxy-2H-chromen-2-one?
Answer:
A typical synthesis involves benzoylation of a 7-ethoxycoumarin precursor. For example, 3-acetyl-7-ethoxycoumarin can react with benzoyl chloride in the presence of POCl₃ and pyridine to introduce the benzoyl group . Characterization often includes elemental analysis, IR (to confirm carbonyl groups at ~1700 cm⁻¹), and ¹H/¹³C NMR (to verify substituent positions and aromatic protons). X-ray crystallography may be employed for structural validation .
Advanced: How can reaction conditions be optimized for higher yields in benzoylation reactions?
Answer:
Optimization includes:
- Catalyst selection : Use of MgO nanoparticles as green catalysts (e.g., for similar coumarin derivatives, achieving ~85% yield under solvent-free conditions) .
- Temperature control : Reactions at 60–80°C minimize side products.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
Data from TLC monitoring and GC-MS can identify intermediates and guide adjustments .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzoyl protons at δ 7.5–8.0 ppm) and carbon types (e.g., carbonyl carbons at ~160–180 ppm) .
- IR spectroscopy : Confirms ester (C=O at ~1740 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities.
- UV-Vis : Detects π→π* transitions in the chromenone core (λmax ~300–350 nm) .
Advanced: What challenges arise in crystallographic refinement of coumarin derivatives, and how are they addressed?
Answer:
Challenges include:
- Disorder in substituents : The benzoyl group may exhibit rotational disorder, requiring TWINABS or SHELXL refinement .
- Weak diffraction : High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements improve accuracy.
Validation tools like PLATON check for missed symmetry and R-factor discrepancies .
Basic: How is the biological activity of this compound evaluated?
Answer:
- Antimicrobial assays : Disk diffusion or MIC testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HepG2) .
Advanced: How can contradictory bioactivity data be resolved in structure-activity studies?
Answer:
- Statistical analysis : Multivariate regression to isolate substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity) .
- Replication : Independent validation across labs and cell lines.
- Mechanistic studies : Molecular docking to identify binding interactions (e.g., with bacterial DNA gyrase) .
Basic: What analytical methods detect trace metal ions using coumarin-based probes?
Answer:
- Fluorescence spectroscopy : Probes like (E)-7-ethoxy-3-cyanocoumarin show emission enhancement upon binding Pr³⁺ in MeCN/H₂O (9:1 v/v) .
- Detection limits : As low as 10⁻⁸ M via calibration curves .
Advanced: How are computational methods applied to predict substituent effects on bioactivity?
Answer:
- DFT calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .
- Molecular docking : AutoDock Vina simulates binding to targets (e.g., COX-2 for anti-inflammatory activity) .
- QSAR models : Relate logP, polar surface area, and IC₅₀ values .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis (risk of volatile reagents like POCl₃) .
- Storage : In airtight containers away from oxidizers .
Advanced: How are SAR studies designed to explore substituent effects on chromenone bioactivity?
Answer:
- Systematic substitution : Vary groups at positions 3 (benzoyl) and 7 (ethoxy) to assess electronic/steric effects.
- Bioisosteric replacement : Replace benzoyl with thiazole or triazole rings .
- Data integration : Combine biological results (e.g., IC₅₀) with computational descriptors (e.g., Hammett σ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
